METHYL 4-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE
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Overview
Description
METHYL 4-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE is a complex organic compound that features a tetrazole ring, a benzoate ester, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The sulfanyl group is then introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group. Finally, the benzoate ester is formed through esterification reactions involving methanol and benzoic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the ester group can produce alcohols .
Scientific Research Applications
METHYL 4-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and sulfanyl group can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TRIAZOL-1-YL)BENZOATE
- METHYL 4-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-IMIDAZOL-1-YL)BENZOATE
Uniqueness
METHYL 4-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE is unique due to the presence of the tetrazole ring, which imparts specific chemical and biological properties. This makes it distinct from similar compounds that may have different heterocyclic rings, such as triazoles or imidazoles .
Properties
IUPAC Name |
methyl 4-[5-[(2-methylphenyl)methylsulfanyl]tetrazol-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-12-5-3-4-6-14(12)11-24-17-18-19-20-21(17)15-9-7-13(8-10-15)16(22)23-2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQJMMIHWAECHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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